2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid
Overview
Description
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research in the area of antimetabolites has led to the synthesis of compounds involving steps that could be relevant for manipulating 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid. For instance, Maehr and Leach (1978) describe the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, starting from 2-amino-5-hydroxy-2-methylpentanoic acid, which showcases techniques in modifying amino acids for potential pharmaceutical applications Maehr & Leach, 1978.
Coordination Polymers and Catalytic Applications
Yang et al. (2013) have developed a series of coordination polymers using flexible bis(triazole) ligands, demonstrating the utility of heterocyclic compounds in constructing materials with potential applications in catalysis and materials science. While the research does not directly mention this compound, the methodologies applied could be relevant for exploring its use in similar contexts Yang et al., 2013.
Hydrophobic/Hydrophilic Interplay in Molybdenum(VI) Oxide Hybrids
Lysenko et al. (2021) discuss the development of MoO3 coordination hybrids using triazole-based ligands for catalytic applications. This research highlights the importance of hydrophobic and hydrophilic interactions in designing catalysts, which could be an area where this compound finds application, especially considering its potential for modification and interaction with metal centers Lysenko et al., 2021.
Antitumor Activity
Research into the synthesis and antitumor activity of glycine derivatives containing 5-fluorouracil by Lan Yun-jun (2011) illustrates the pursuit of novel compounds with potential medicinal benefits. Although this work focuses on different core structures, the strategic functionalization of amino acids, as seen in this compound, is central to developing new therapeutic agents Lan Yun-jun, 2011.
Mechanism of Action
The mechanism of action of oxazole derivatives generally involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action depend on the structure of the oxazole derivative .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of oxazole derivatives can be affected by the biochemical pathways they interact with. These compounds can influence various cellular processes, leading to different downstream effects .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of oxazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or forming complexes with proteins. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products that are crucial for metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to achieve a noticeable impact .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects more efficiently .
Properties
IUPAC Name |
2-acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-6-9(17-13-7)4-3-5-10(11(15)16)12-8(2)14/h6,10H,3-5H2,1-2H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFGHSKFTZPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.